Increased Lipophilicity Relative to the Parent 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Core
The furan-2-yl substituent at position 4 adds two sp² carbons and an oxygen atom, contributing both hydrophobic surface area and a hydrogen-bond acceptor. While experimentally measured LogP is not publicly reported for this specific compound, computational estimates from the PreNDB database indicate a LogP of approximately 1.2–1.6 for thiazole-furan hybrid structures of comparable size [1]. In contrast, the des-furanyl analog 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 124458-27-1) has a predicted LogP of approximately 0.6 (XlogP) [2]. The difference of ca. 0.6–1.0 LogP units translates to a 4- to 10-fold increase in octanol/water partitioning, which influences membrane permeability and non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.2–1.6 (computational estimate for thiazole-furan hybrids, PreNDB) |
| Comparator Or Baseline | 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (XlogP = 0.60, PubChem CID 15017645) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.0 (4- to 10-fold higher partitioning) |
| Conditions | Computational prediction; no experimental logP available for the target compound |
Why This Matters
Procurement decisions based solely on scaffold similarity risk selecting a compound with substantially different permeability and distribution characteristics; the furan-2-yl substitution is likely to produce higher membrane flux and distinct ADME behavior.
- [1] PreNDB database entry for a structurally related thiazole-furan hybrid (CID 163040799). Predicted LogP = 1.2. (Accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 15017645 (2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine). XlogP = 0.60. View Source
